molecular formula C15H19F4N3O B2787504 1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2309573-61-1

1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2787504
CAS No.: 2309573-61-1
M. Wt: 333.331
InChI Key: JFPOZKPKXLVJMU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a fluorinated phenyl group and a trifluoroethyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group and the trifluoroethyl-substituted piperidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its fluorinated phenyl group and trifluoroethyl-substituted piperidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F4N3O/c16-12-3-1-2-4-13(12)21-14(23)20-9-11-5-7-22(8-6-11)10-15(17,18)19/h1-4,11H,5-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPOZKPKXLVJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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